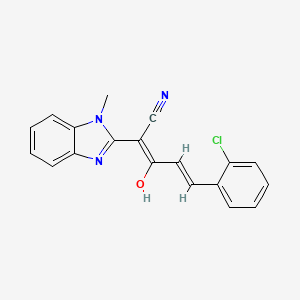
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a benzimidazole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Caspase activation | |
| HeLa | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory activity of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. Research indicates that it reduces levels of TNF-alpha and IL-6 in activated macrophages.
Case Study: Neuroinflammation
In a study investigating neuroinflammation models, the compound was shown to significantly reduce microglial activation and nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Cytokine Modulation : Reduces inflammatory cytokines.
- DNA Interaction : Potentially interferes with DNA replication in microbial cells.
特性
IUPAC Name |
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-23-17-9-5-4-8-16(17)22-19(23)14(12-21)18(24)11-10-13-6-2-3-7-15(13)20/h2-11,24H,1H3/b11-10+,18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZGPHGHKEXFY-MUUZYNTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C=CC3=CC=CC=C3Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C=C/C3=CC=CC=C3Cl)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














